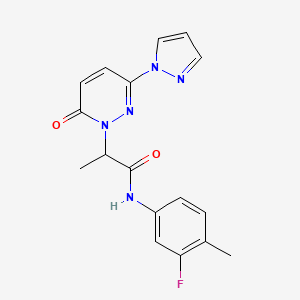

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-11-4-5-13(10-14(11)18)20-17(25)12(2)23-16(24)7-6-15(21-23)22-9-3-8-19-22/h3-10,12H,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEGHZRWWRAXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula and characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C19H18F4N4O2 |

| Molecular Weight | 410.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | LVGCHHOIZQITQF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways affected depend on the cellular context and the presence of other biochemical factors.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values as low as 7.4 nM in some cases .

- A review highlighted that pyrazole compounds are being explored for their potential as anticancer agents, with several showing effectiveness against breast (MCF7) and lung (A549) cancer cell lines .

- Anti-inflammatory Effects :

-

Enzyme Inhibition :

- The mechanism of action often involves the inhibition of specific enzymes that play critical roles in disease pathways, including those involved in tumor growth and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Scientific Research Applications

Molecular Formula

- Chemical Formula: CHFNO

Key Functional Groups

- Fluorinated Phenyl Group: Enhances lipophilicity and biological activity.

- Pyrazole Ring: Known for anti-inflammatory and anticancer properties.

- Pyridazine Ring: Contributes to the compound's overall stability and reactivity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The pyrazole moiety has been recognized for its ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. For instance, pyrazole derivatives have been developed into non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating efficacy in reducing inflammation and pain .

Anticancer Properties

The anticancer potential of N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is supported by various studies. Pyrazole-containing compounds have shown promise against several cancer cell lines, including breast cancer (MCF-7), melanoma (A375), and others. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis .

Case Studies

Drug Development

The compound's unique structure makes it an attractive candidate for further drug development. Its ability to target multiple biological pathways suggests potential applications in combination therapies for chronic diseases, including cancer and inflammatory disorders.

Comparison with Similar Compounds

Core Heterocyclic Systems

Key Observations :

- The pyridazinone core in the target compound and analogs provides distinct hydrogen-bonding capabilities compared to pyrimidin () or triazole () systems.

Substituent Effects

- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound increases lipophilicity (ClogP ~2.8, estimated) compared to methoxy (ClogP ~1.5) or chloro (ClogP ~2.5) substituents in . Fluorine’s electron-withdrawing effect may improve metabolic stability relative to chlorinated analogs.

- Heterocyclic Linkers: The pyrazole in the target compound is directly attached to pyridazinone, whereas analogs use piperazine/piperidine spacers, which may reduce conformational rigidity .

Physicochemical Properties

Notes:

Pharmacological Potential

- Compounds : Demonstrated neuroprotective effects in SH-SY5Y cells, with methoxy and chloro substituents showing variable efficacy against 6-OHDA-induced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.